

Spectroscopic data of Ethyl 2-acetylhexanoate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Ethyl 2-acetylhexanoate

Cat. No.: B073951

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-acetylhexanoate**, tailored for researchers, scientists, and professionals in drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data of Ethyl 2-acetylhexanoate

Ethyl 2-acetylhexanoate (CAS No: 1540-29-0, Molecular Formula: $C_{10}H_{18}O_3$, Molecular Weight: 186.25 g/mol) is a colorless liquid with a fruity, wine-like aroma.[1][2] Spectroscopic analysis is crucial for its structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

1H NMR Spectral Data

The 1H NMR spectrum provides information on the number of different types of protons and their chemical environments.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	-	-	CH ₃ (acetyl)
Data not available	-	-	CH (alpha-carbon)
Data not available	-	-	O-CH ₂ (ethyl)
Data not available	-	-	CH ₂ (butyl chain)
Data not available	-	-	CH ₂ (butyl chain)
Data not available	-	-	CH ₂ (butyl chain)
Data not available	-	-	O-CH ₂ -CH ₃ (ethyl)
Data not available	-	-	CH ₃ (butyl chain)

Specific chemical shift and coupling constant data for **Ethyl 2-acetylhexanoate** were not explicitly found in the search results. The table indicates the expected proton environments.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.[\[3\]](#)

Chemical Shift (ppm)	Assignment
Data not available	C=O (ester)
Data not available	C=O (ketone)
Data not available	O-CH ₂ (ethyl)
Data not available	CH (alpha-carbon)
Data not available	CH ₂ (butyl chain)
Data not available	CH ₂ (butyl chain)
Data not available	CH ₂ (butyl chain)
Data not available	CH ₃ (acetyl)
Data not available	O-CH ₂ -CH ₃ (ethyl)
Data not available	CH ₃ (butyl chain)

Specific chemical shift data for **Ethyl 2-acetylhexanoate** were not explicitly found in the search results. The table indicates the expected carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.^[4]

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~1740-1750	C=O stretch (ester)
~1715	C=O stretch (ketone)
~2850-2960	C-H stretch (alkane)
~1250-1230	C-O stretch (ester) ^[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[1] The molecular ion peak and fragmentation pattern are used to determine the molecular weight and structure of the compound.

Major Mass Spectral Peaks

m/z	Assignment
186	[M] ⁺ (Molecular Ion)
Data not available	Fragment ions

Specific fragmentation data were not explicitly found in the search results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-25 mg of **Ethyl 2-acetylhexanoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[6][7] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[7]
- Filtration: Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[6] The sample depth in the tube should be around 4-5 cm. [6][7][8]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[7]

- The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.^[7]
- The probe is tuned to the appropriate nucleus (^1H or ^{13}C).^[9]
- Acquire the data using appropriate pulse sequences and acquisition parameters.^[7]

IR Spectroscopy Protocol (Neat Liquid Film)

- Sample Preparation: Place a drop of neat **Ethyl 2-acetylhexanoate** onto the surface of a polished salt plate (e.g., NaCl or KBr).^{[10][11]}
- Film Formation: Place a second salt plate on top of the first to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.^{[10][11]}
- Data Acquisition:
 - Mount the plates in the sample holder of the FT-IR spectrometer.^[10]
 - Acquire a background spectrum of the empty instrument.^[12]
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
- Cleaning: After analysis, clean the salt plates with a suitable solvent (e.g., isopropanol or acetone) and store them in a desiccator.^{[10][11]}

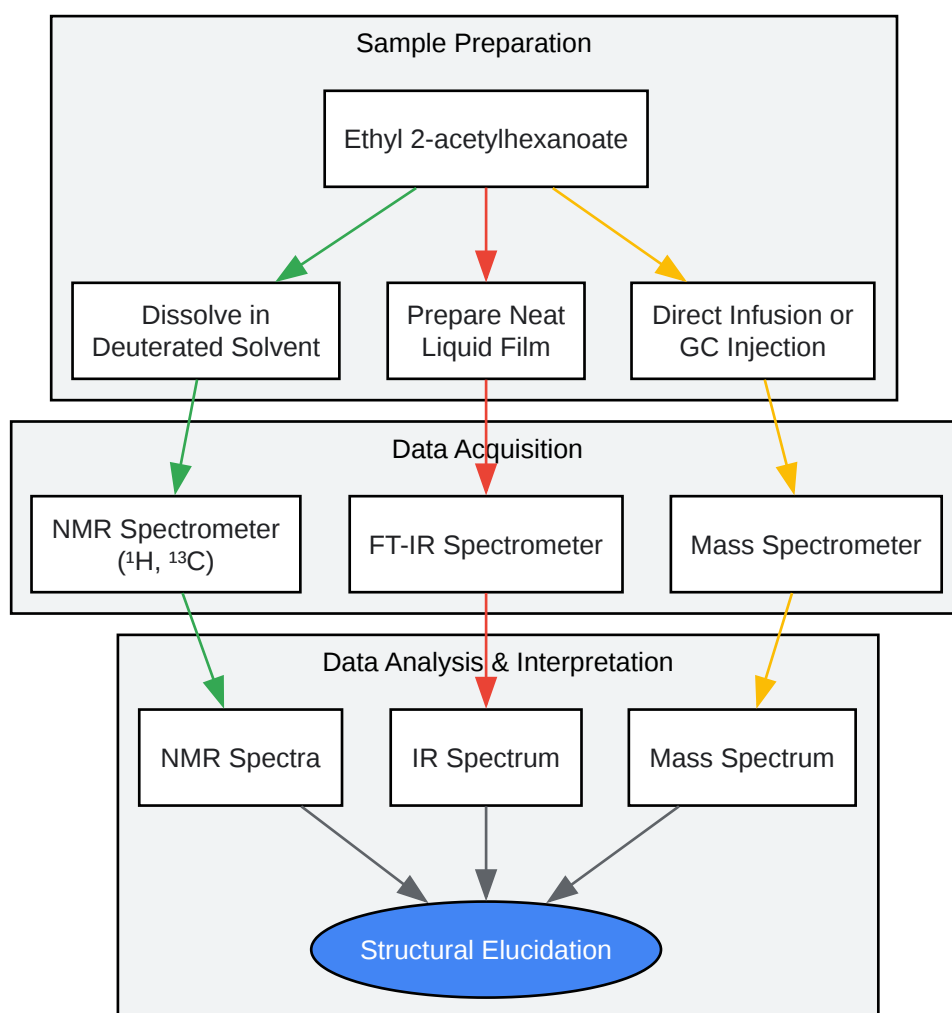
Mass Spectrometry Protocol (Electron Impact - for Volatile Liquids)

- Sample Introduction: **Ethyl 2-acetylhexanoate**, being a volatile liquid, can be introduced directly or via a gas chromatograph (GC-MS).^{[13][14]} For direct infusion, a small amount of the liquid is introduced into the instrument's vacuum system.
- Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[14]

- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[14]
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2-acetylhexanoate**.



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Caption: Workflow for Spectroscopic Analysis of Chemical Compounds.

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